molecular formula C11H13ClN2O3 B3021371 Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate CAS No. 473927-63-8

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Cat. No.: B3021371
CAS No.: 473927-63-8
M. Wt: 256.68 g/mol
InChI Key: ATNPZEGMKLGIFA-GXDHUFHOSA-N
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Scientific Research Applications

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is used in several scientific research applications :

Safety and Hazards

This compound is classified as dangerous with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds such as :

  • Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate
  • Acetic acid, 2-chloro-2- [(4-methoxyphenyl)hydrazinylidene]-, ethyl ester
  • Ethyl chloro [(4-methoxyphenyl)hydrazono]acetate

These compounds share similar structural features but may differ in their specific applications and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine to form ethyl 2-chloro-2-(4-methoxyphenyl)acetate, which is then reacted with hydrazine hydrate to form ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.", "Starting Materials": [ "Ethyl chloroacetate", "4-methoxyphenylhydrazine", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide to form ethyl 2-chloro-2-(4-methoxyphenyl)acetate.", "Step 2: Ethyl 2-chloro-2-(4-methoxyphenyl)acetate is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate." ] }

CAS No.

473927-63-8

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+

InChI Key

ATNPZEGMKLGIFA-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-anisidine (31.02 g, 0.252 mol) in 100 ml of H2O is suspended in a 250 ml 4-necked flask equipped with coolant, thermometer, dropping funnel and magnetic stirrer, and cooled to 0° C. in an ice bath. 60 ml of 37% HCl is added, followed by a solution of NaNO2 (20.95 g, 0.307 mol) in 50 ml of H2O, through a dropping funnel, maintaining the temperature below 5° C. After the addition the mixture is left under stirring at between 0 and 5° C. for 1 h, and the solution obtained is added at 0° C. to a solution containing ethyl-2-chloroacetoacetate (41.65 g, 0.254 mol), AcONa (47.84 g, 0.583 mol), AcOEt (200 ml) and H2O (100 ml). The biphasic system is stirred at between 0 and 5° C. for 1 h, and then at about 25° C. for 16 h. The phases are then separated and the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml), anhydrified on Na2SO4, filtered and evaporated under low pressure. The compound of formula (IV) is obtained as a solid (about 57 g), which is used for the next stage without further purification.
Quantity
31.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
41.65 g
Type
reactant
Reaction Step Four
Name
Quantity
47.84 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
( IV )
[Compound]
Name
solid

Synthesis routes and methods II

Procedure details

Method A. A solution of [(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (33, 4.0 g, 18.0 mmol) in anhydrous THF (40 mL) was treated with N-chlorosuccinimide (NCS, 2.52 g, 18.9 mmol, 1.05 equiv) at 0–5° C. under N2, and the resulting reaction mixture was stirred at 0–5° C. for an additional 30 min before being gradually warmed to 25° C. for 12 h. When HPLC and TLC showed the reaction was deemed complete, the solvent was removed in vacuo. The residue was directly purified by column chromatography (SiO2, 0–25% EtOAc/hexane gradient elution) to afford the desired chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (34, 3.51 g, 4.62 g theoretical, 76%) as pale-yellow solids, which was found to be essentially pure to do the following reaction without further purification. For 34, CIMS m/z 255/257 (M+−H, C11H13ClN2O3).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester
Yield
76%

Synthesis routes and methods III

Procedure details

Method B. A solution of 4-methoxyaniline (35, 31.0 g, 252 mmol) in water (100 mL) was treated with concentrated aqueous HCl solution (37%, 62 mL, 730 mmol, 2.9 equiv) at 0–5° C. under N2, and the resulting reaction mixture was added dropwise an aqueous solution of sodium nitrite (NaNO2, 20.9 g, 302.4 mmol, 1.2 equiv) in water (50 mL) at 0–5° C. The reaction mixture was subsequently stirred at 0–5° C. for an additional 1.5 h before being transferred into a mixture containing sodium acetate (NaOAc, 47.5 g, 579 mmol, 2.3 equiv), ethyl chloroacetoacetate (41.4 g, 34.8 mL, 252 mmol, 1.0 equiv) in ethyl acetate (200 mL) and water (100 mL) at 0–5° C. The resulting reaction mixture was then stirred at 0–5° C. for 30 min before being warmed up to room temperature for 12 h. When HPLC and TLC showed the reaction was deemed complete, the two layers were separated, and the organic phase was washed with sodium bicarbonate aqueous solution (2×50mL), water (50 mL) and saturated sodium chloride aqueous solution (50 mL), dried over MgSO4, and concentrated in vacuo. The residue was treated with 50% EtOAc/hexane (100 mL) to directly precipitate the crude product. The solids were collected by filtration to afford the crude desired chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (34, 47.8 g, 64.62 g theoretical, 74%), which was found to be essentially pure to do the following reaction without further purification. This product was found to be identical with the material obtained from method A in every comparable aspect.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
47.5 g
Type
reactant
Reaction Step Three
Quantity
34.8 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
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Reactant of Route 6
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Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

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